molecular formula C13H17NO3 B13884471 Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Cat. No.: B13884471
M. Wt: 235.28 g/mol
InChI Key: CPMSDCMZKCFMKF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives act as receptor agonists, influencing signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to the presence of the amino and ester functional groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-4,7,11H,2,5-6,8,14H2,1H3

InChI Key

CPMSDCMZKCFMKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

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